![molecular formula C22H15N3O4 B608352 KJ Pyr 9](/img/structure/B608352.png)
KJ Pyr 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KJ Pyr 9 是一种从 Kröhnke 吡啶库中鉴定出的小分子抑制剂。它以其对 MYC 转录因子的强效抑制而闻名,MYC 转录因子参与细胞生长、分化、代谢和凋亡的调节。 MYC 在多种人类癌症中经常过表达,使其成为癌症治疗的重要靶点 .
作用机制
KJ Pyr 9 通过直接与 MYC 转录因子结合并破坏其与 MAX 蛋白的相互作用来发挥作用。这种抑制阻止 MYC-MAX 复合物与 DNA 结合并调节靶基因的表达。 MYC-MAX 相互作用的破坏导致 MYC 驱动的转录程序下调,从而导致细胞增殖减少和肿瘤生长减缓 .
准备方法
KJ Pyr 9 通过一系列化学反应从市售前体合成。合成路线涉及形成吡啶环,然后引入各种取代基以获得所需的结构。关键步骤包括:
吡啶环的形成: 这通常通过 Kröhnke 吡啶合成来实现,该合成涉及在醋酸铵存在下,醛与β-酮酸酯的缩合。
取代基的引入: 通过亲核取代反应将各种取代基引入吡啶环,通常使用卤化物和有机金属化合物等试剂。
化学反应分析
KJ Pyr 9 会发生多种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,以产生还原衍生物。
取代: 亲核取代反应可以将不同的官能团引入吡啶环。常见的试剂包括卤化物和有机金属化合物。
科学研究应用
In Vitro Applications
In laboratory settings, KJ Pyr 9 has been extensively studied for its effects on various cancer cell lines:
- Breast Cancer : The compound significantly inhibits the proliferation of MDA-MB-231 breast cancer cells, a cell line known for high MYC expression .
- Other Cancer Types : this compound has shown effectiveness against other MYC-dependent malignancies, inhibiting oncogenic transformation in cell culture models .
The specificity of this compound is noteworthy; it primarily affects MYC-induced transformations while sparing normal cells and having minimal effects on other unrelated oncogenes .
In Vivo Applications
This compound has also been evaluated in animal models:
- Xenograft Studies : In vivo experiments demonstrated that this compound can effectively block the growth of xenografts derived from MYC-amplified human cancer cells. This highlights its potential as a therapeutic agent in treating cancers characterized by MYC overexpression .
Case Study 1: Breast Cancer Models
In a study involving MDA-MB-231 xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. This study emphasized the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors associated with MYC dysregulation .
Case Study 2: Comparative Efficacy
This compound was compared with other MYC inhibitors in various experimental setups. It consistently demonstrated superior efficacy in inhibiting MYC-driven cell proliferation at lower concentrations than traditional inhibitors like 10058-F4 and others . This comparative analysis underscores the unique properties of this compound as a selective inhibitor.
相似化合物的比较
KJ Pyr 9 在 MYC 抑制剂中独一无二,因为它对 MYC-MAX 复合物具有高亲和力和特异性。类似的化合物包括:
10058-F4: 另一种 MYC 抑制剂,它破坏 MYC-MAX 相互作用,但亲和力低于 this compound.
10074-G5: 一种 MYC 抑制剂,它与 MYC 蛋白上的不同位点结合,亲和力也较低.
This compound 由于能够穿过血脑屏障并在体内具有强效的抗癌活性而脱颖而出,使其成为癌症治疗进一步开发的有前景的候选者 .
生物活性
KJ Pyr 9 is a small-molecule inhibitor specifically targeting the MYC oncogene, a critical player in various cancers. This compound has garnered attention due to its ability to disrupt MYC-MAX interactions, inhibit MYC-driven transcriptional activity, and reduce tumor cell proliferation in various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound operates primarily by binding to the MYC protein with high affinity (Kd = 6.5 nM) and disrupting its interaction with MAX, another protein essential for MYC's transcriptional function. This inhibition is crucial because the MYC-MAX complex is responsible for activating numerous genes involved in cell growth and proliferation. The compound's mechanism has been elucidated through various biochemical assays, including fluorescence polarization and protein fragment complementation assays, which demonstrate its capacity to hinder MYC-induced oncogenic transformation in cell cultures and animal models .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines that overexpress MYC. For instance, it has been reported to significantly reduce the growth of MDA-MB-231 breast cancer cells, which are known to be driven by MYC activity. The compound's specificity for MYC over other oncogenic pathways has been highlighted, indicating minimal effects on unrelated oncoproteins such as Src and Jun .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | Effect of this compound | Reference |
---|---|---|
MDA-MB-231 | Significant inhibition | |
P493-6 (MYC-dependent) | Reversion of transcriptional signature | |
Avian tumor cells | High specificity for MYC inhibition |
In Vivo Studies
This compound has also been evaluated in vivo using xenograft models. In these studies, this compound demonstrated a robust ability to inhibit tumor growth in mice bearing MYC-amplified human cancer xenografts. The compound's effectiveness was attributed not only to its ability to disrupt MYC-MAX interactions but also to its brain penetrant properties, making it a potential candidate for treating brain tumors associated with MYC overexpression .
Table 2: In Vivo Efficacy of this compound
Model | Tumor Type | Result | Reference |
---|---|---|---|
Xenograft in mice | Breast cancer (MDA-MB-231) | Tumor growth inhibition | |
Xenograft in mice | MYC-amplified tumors | Significant reduction in size |
Case Studies and Clinical Relevance
Although this compound has shown promising results in preclinical studies, its clinical applicability is limited by certain pharmacological properties. Research indicates that while this compound effectively inhibits MYC activity, it lacks the drug-like qualities necessary for clinical development, such as favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles .
Nevertheless, ongoing research aims to optimize the this compound scaffold to enhance its pharmacokinetic properties without compromising its affinity for MYC. Future studies may explore combination therapies where this compound is used alongside other agents targeting different pathways involved in cancer progression.
属性
IUPAC Name |
4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDVYCKFQYVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。